2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol
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Overview
Description
2-(3-Chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazolo[3,4-d]pyridazine core, which is known for its biological and pharmacological activities.
Mechanism of Action
Target of Action
The primary target of STK648807 is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
STK648807 interacts with RIPK1, inhibiting its activity Many pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Biochemical Pathways
By inhibiting RIPK1, STK648807 potentially affects the necroptotic cell death signaling pathway . This pathway is involved in inflammation and cell death, so inhibiting it can have anti-inflammatory effects .
Result of Action
The inhibition of RIPK1 by STK648807 can lead to a decrease in inflammation and cell death . This makes it potentially useful in treating various inflammatory diseases .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one are largely influenced by its pyridazinone core . Pyridazinones have been reported to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
These activities suggest that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyridazinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. For instance, phenyl hydrazines can be condensed with ethyl acetoacetate to yield pyrazolones, which can then be further cyclized to form the desired pyrazolo[3,4-d]pyridazine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times. This method involves the use of ultrasonic waves to facilitate the Huisgen 1,3-dipolar cycloaddition reaction, resulting in the formation of pyrazolo[3,4-d]pyridazine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of corresponding pyrazolo[3,4-d]pyridazine ketones or carboxylic acids.
Reduction: Formation of reduced pyrazolo[3,4-d]pyridazine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyridazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness: 2-(3-Chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol stands out due to its specific structural features, such as the chlorophenyl and dimethyl groups, which contribute to its unique biological activities and potential applications. Its ability to inhibit EGFR tyrosine kinase and its promising anticancer properties make it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-7-11-8(2)18(10-5-3-4-9(14)6-10)17-12(11)13(19)16-15-7/h3-6H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINCJNKPNUMTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NN1C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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